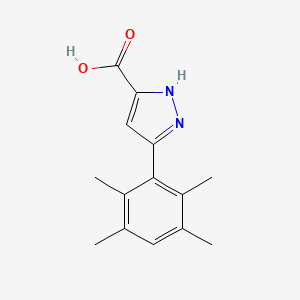
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid, also known as TPCA-1, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in regulating the immune response, inflammation, and cell survival.
Aplicaciones Científicas De Investigación
Synthesis and Structural Investigations
The compound has been a subject of interest due to its versatile applications in medicinal chemistry and material science. For instance, studies have explored its role in the synthesis of antiallergic agents, where derivatives have shown remarkable potency, surpassing that of disodium cromoglycate in animal models (Nohara et al., 1985). Similarly, its involvement in the functionalization reactions of various carboxylic acid and acid chloride derivatives with aminophenols highlights its significance in creating compounds with potential therapeutic applications (Yıldırım & Kandemirli, 2006).
Medicinal Chemistry and Pharmacology
In pharmacological research, modifications of the pyrazole nucleus have led to the development of potent angiotensin II antagonists, showcasing the compound's potential in addressing cardiovascular diseases (Almansa et al., 1997). Additionally, its derivatives have been evaluated for their non-linear optical properties, suggesting applications beyond medicinal chemistry into materials science (Chandrakantha et al., 2013).
Bioactivity and Antifungal Properties
The compound's framework has also been manipulated to enhance bioactivity against fungal strains, with certain derivatives displaying significant antifungal activity. This suggests its potential in agricultural science and crop protection, contributing to the development of more efficient fungicides (Liu et al., 2020).
Analgesic and Anti-inflammatory Agents
Research has been directed towards synthesizing derivatives as new analgesic and anti-inflammatory agents, indicating the compound's utility in creating medications with reduced ulcerogenic potential, a critical consideration in drug design (Gokulan et al., 2012).
Antibacterial Activity
The structural adaptability of the compound has enabled the synthesis of derivatives with pronounced antibacterial activities against a spectrum of bacterial strains, demonstrating its potential in combating bacterial infections and resistance (Akbas et al., 2005).
Propiedades
IUPAC Name |
3-(2,3,5,6-tetramethylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-7-5-8(2)10(4)13(9(7)3)11-6-12(14(17)18)16-15-11/h5-6H,1-4H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAPIRAFFQXPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NNC(=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B1407114.png)

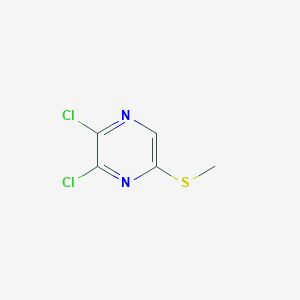
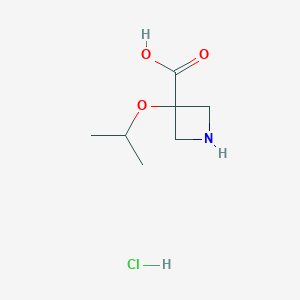
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride](/img/structure/B1407121.png)
![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)
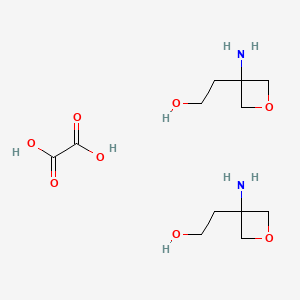
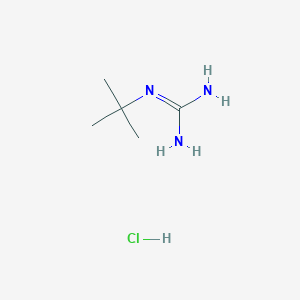
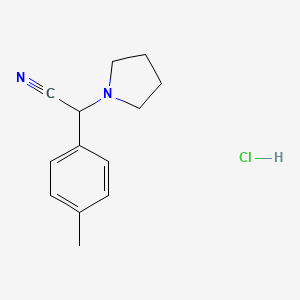
![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)
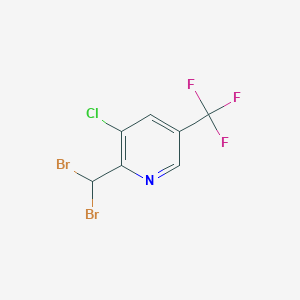
![[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea](/img/structure/B1407134.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)
![Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1407137.png)